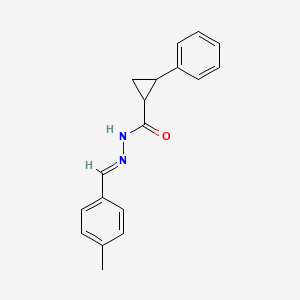![molecular formula C14H16N4O3 B5813542 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5813542.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects for various neurological conditions.
Mécanisme D'action
The exact mechanism of action of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is not fully understood, but it is believed to be a multifunctional molecule that targets multiple pathways involved in neurodegeneration. This compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increasing mitochondrial function, reducing amyloid-beta (Aβ) levels, and improving synaptic plasticity. This compound has also been shown to increase the expression of genes involved in neuroprotection and reduce the expression of genes involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide is its broad range of potential therapeutic effects, which makes it a promising candidate for the treatment of various neurological conditions. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide. One area of focus is to further elucidate the mechanism of action and identify specific targets for therapeutic intervention. Another area of focus is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide was first synthesized by Schubert et al. in 2012 through a series of chemical reactions. The synthesis involves the condensation of 3-nitrobenzaldehyde with 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 3-chloro-4-fluoro-benzaldehyde.
Applications De Recherche Scientifique
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic effects in various neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In vitro and in vivo studies have demonstrated that this compound can improve cognitive function, reduce inflammation, and protect against neuronal damage.
Propriétés
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-17-10(2)12(9-16-17)8-15-14(19)11-5-4-6-13(7-11)18(20)21/h4-7,9H,3,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIOMFWJIOQBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)


![{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)
